![molecular formula C10H18N2O2 B12947145 2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid](/img/structure/B12947145.png)
2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid is an organic compound characterized by the presence of a bipyrrolidine moiety attached to an acetic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid typically involves the reaction of bipyrrolidine with a suitable acetic acid derivative. One common method is the nucleophilic substitution reaction where bipyrrolidine reacts with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of 2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bipyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The acetic acid group may also play a role in the compound’s solubility and reactivity, influencing its overall biological and chemical behavior.
類似化合物との比較
Similar Compounds
Pyrrolidine-2-carboxylic acid: Similar structure but lacks the bipyrrolidine moiety.
N-Methylpyrrolidine-2-carboxylic acid: Contains a methyl group instead of the bipyrrolidine moiety.
2-Pyrrolidinone: A lactam derivative with a similar core structure.
Uniqueness
2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid is unique due to the presence of the bipyrrolidine moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C10H18N2O2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
2-(3-pyrrolidin-1-ylpyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C10H18N2O2/c13-10(14)8-11-6-3-9(7-11)12-4-1-2-5-12/h9H,1-8H2,(H,13,14) |
InChIキー |
NLZQEZLTYLEJCY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2CCN(C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)
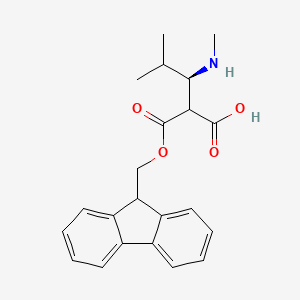
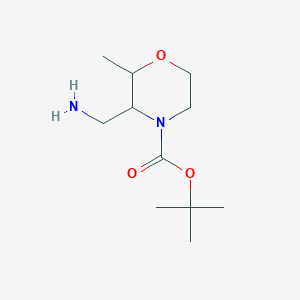

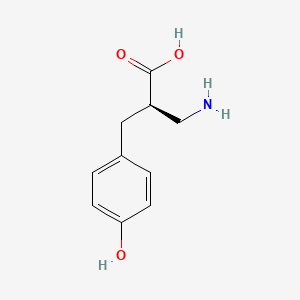

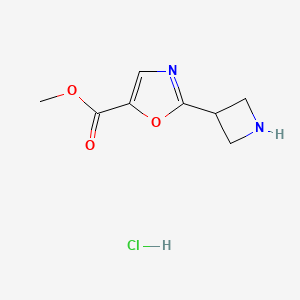
![Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester](/img/structure/B12947129.png)

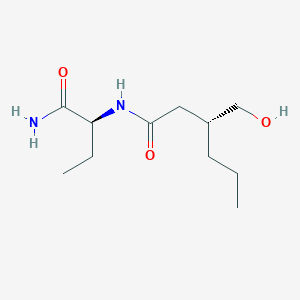
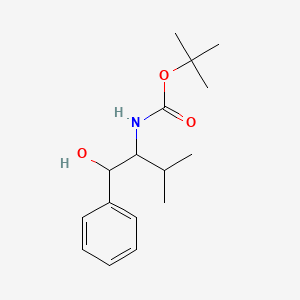

![(3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B12947154.png)
